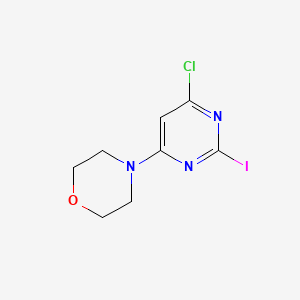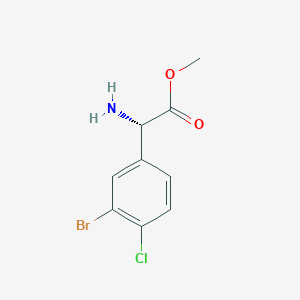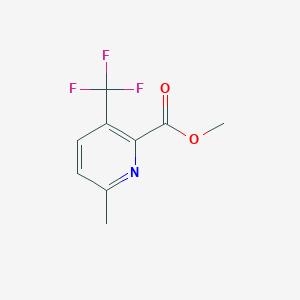![molecular formula C9H8F3NO2 B13053945 (3R)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053945.png)
(3R)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (3R)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine can be achieved through several synthetic routes. One common method involves the copper-catalyzed oxidative dehydrogenative annulation of O-acyl oximes containing α-C(sp3)-H bonds with α-amino ketones. This method utilizes O-acyl oximes as both internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction . The reaction conditions typically involve the use of a copper catalyst, an oxidant, and specific temperature and pressure conditions to achieve the desired product.
Chemical Reactions Analysis
(3R)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced amine derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications, particularly in the development of new drugs. Additionally, in the industry, it is used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3R)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(3R)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine can be compared with other similar compounds, such as other benzofuran derivatives. Similar compounds include 2,3-dihydrobenzo[B]furan, 5-methoxy-2,3-dihydrobenzo[B]furan, and 5-(trifluoromethyl)-2,3-dihydrobenzo[B]furan. The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts specific chemical and biological properties to the compound. This group can influence the compound’s reactivity, stability, and interaction with biological targets .
Properties
Molecular Formula |
C9H8F3NO2 |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
(3R)-5-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)15-5-1-2-8-6(3-5)7(13)4-14-8/h1-3,7H,4,13H2/t7-/m0/s1 |
InChI Key |
ZDVWVQNLYWQEOU-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C=CC(=C2)OC(F)(F)F)N |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)OC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13053862.png)
![Methyl (S)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate](/img/structure/B13053887.png)
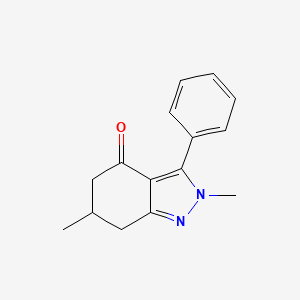

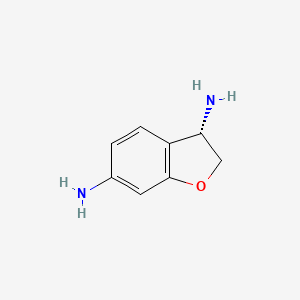

![1-Amino-1-[2-(trifluoromethoxy)phenyl]acetone](/img/structure/B13053909.png)
![(3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile](/img/structure/B13053912.png)
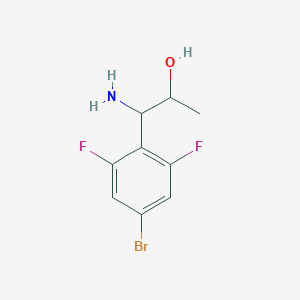
![(1E,3Z)-1-{[1,1'-biphenyl]-4-yl}-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol](/img/structure/B13053926.png)
